This compound is identified by the CAS number 88014-17-9 and is primarily sourced from synthetic organic chemistry processes. It falls under the category of isoquinoline derivatives, which are known for their diverse biological activities, including neuroprotective and anti-inflammatory effects.
The synthesis of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol involves several key steps:
The molecular structure of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity.
5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol is involved in various chemical reactions:
The mechanism of action for 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol is primarily related to its interactions with biological targets:
Research indicates that compounds with similar structures may exhibit activity at various receptors and enzymes, suggesting a potential for therapeutic applications in neurodegenerative diseases .
The physical and chemical properties of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol include:
Property | Value |
---|---|
Appearance | White solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Boiling Point | Not specified |
Density | Not specified |
The precise melting point and boiling point data may require experimental determination under standardized conditions due to variability based on purity and environmental factors .
5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol holds promise in various scientific applications:
Tetrahydroisoquinoline (THIQ) represents a privileged scaffold in drug discovery due to its structural versatility and diverse pharmacological profiles. The THIQ core enables targeted interactions with biological macromolecules through its rigid, planar aromatic system and basic nitrogen atom, facilitating binding to neuronal receptors, enzymes, and nucleic acids [10]. This scaffold’s significance is evidenced by its presence in FDA-approved drugs (e.g., the antitumor agent trabectedin) and clinical candidates across therapeutic areas, including central nervous system (CNS) disorders, oncology, and metabolic diseases [3] [10]. The synthetic accessibility of THIQ derivatives via Pictet-Spengler condensations, Bischler-Napieralski reactions, and reductive amination strategies further enhances their pharmaceutical utility, enabling rapid exploration of structure-activity relationships (SAR) [4] [9].
Table 1: Therapeutic Applications of Select THIQ Derivatives
THIQ Derivative | Biological Activity | Therapeutic Area | Source |
---|---|---|---|
9a (Triazoloisoquinolinone) | GABAA receptor modulation (ED₅₀: 63.31 mg/kg) | Anticonvulsant | [2] |
3,4-DHIQS* | Insulin secretion stimulation | Antidiabetic | [6] |
N-Alkylketone THIQ (5d/7d) | HA-CD44 interaction inhibition | Anticancer (Breast) | [9] |
Donepezil hybrids | Dual AChE inhibition & anti-Aβ aggregation | Alzheimer’s disease | [4] |
*3,4-Dihydroisoquinolin-2(1H)-yl-sulfonamide
5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol (Chemical Formula: C₁₄H₂₁NO; Molecular Weight: 219.33 g/mol) belongs to the N-alkylamino alcohol subclass of THIQ derivatives. Its structure features:
The pharmacophore comprises three critical elements:
This compound emerged from systematic explorations of N-alkylated THIQ derivatives. Key findings include:
Despite its promise, fundamental questions about this specific derivative remain:
Table 2: Critical Research Gaps and Proposed Approaches
Knowledge Gap | Experimental Approach | Expected Impact |
---|---|---|
Target Identification | Radioligand binding assays; CRISPR-Cas9 screens | Validation of primary mechanistic target(s) |
Comprehensive SAR | Synthesis of C-1 substituted THIQ analogs | Optimization of potency & selectivity |
BBB Permeability Assessment | PAMPA-BBB assay; in vivo biodistribution | CNS applicability determination |
Antidiabetic Mechanism | Insulin secretion assays (INS-1 cells) | Expansion to metabolic disease models |
This analysis aims to:
The scope excludes:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4